molecular formula C8H18N3O8P B1662466 Cidofovir dihydrate CAS No. 149394-66-1

Cidofovir dihydrate

Katalognummer B1662466
CAS-Nummer: 149394-66-1
Molekulargewicht: 315.22 g/mol
InChI-Schlüssel: FPKARFMSZDBYQF-ILKKLZGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cidofovir dihydrate is an acyclic analog of deoxycytidine monophosphate . It has been employed almost exclusively to treat cytomegalovirus (CMV) infections in patients with the acquired immunodeficiency syndrome (AIDS) and transplant recipients . It interrupts viral proliferation by inhibiting viral DNA synthesis .


Synthesis Analysis

The synthesis of Cidofovir involves several steps starting from the raw material (S)-hydroxymethyl ethylene oxide. The process includes etherification, acylation, condensation, protective group removal, hydrolysis, acidification, and more . The synthesis method is advantageous due to its low cost, minimal pollution, simplicity, and suitability for industrial production .


Molecular Structure Analysis

The molecular formula of Cidofovir dihydrate is C8H14N3O6P . It is a cytidine nucleotide analogue with in vitro and in vivo activity against a broad spectrum of herpesviruses .


Physical And Chemical Properties Analysis

Cidofovir dihydrate is a white crystalline powder with an aqueous solubility of ≥ 170 mg/mL at pH 6 to 8 . Its molecular weight is 279.19 for anhydrous . The melting point is 260 °C and the initial boiling point and boiling range is 609.5±65.0 °C .

Wissenschaftliche Forschungsanwendungen

Clinical Uses

Cidofovir has been primarily used for treating CMV retinitis in AIDS patients. It has shown efficacy in controlled clinical trials and offers a guideline to prevent potential toxicity. Its broad spectrum includes activity against human herpesviruses, adenovirus, HPV, polyomaviruses, and human poxviruses. Its clinical investigation extends to a variety of potential applications, such as treatment of progressive multifocal leukoencephalopathy, Kaposi's sarcoma, CMV retinitis, respiratory papillomatosis, molluscum contagiosum, anogenital condyloma acuminata, recurrent genital herpes, and viral keratoconjunctivitis (Safrin, Cherrington, & Jaffe, 1997).

Efficacy Against Systemic Infections

Cidofovir has shown significant efficacy in reducing mortality from disseminated virus infection in immune-compromised guinea pigs. This demonstrates its potential as an alternative treatment for herpesvirus infections, warranting further evaluation (Bourne, Bravo, & Bernstein, 2000).

Topical and Intralesional Applications

Topical and intralesional cidofovir has demonstrated effectiveness against DNA viruses causing cutaneous disease. It has been used in patients with HIV and shows potential in the treatment of cutaneous diseases caused by DNA viruses (Zabawski & Cockerell, 1998).

Activity Against Poxvirus Infections

Cidofovir shows broad-spectrum activity against DNA viruses, including poxviruses. It has been used successfully in immunocompromised patients for treating recalcitrant molluscum contagiosum virus and orf virus. This highlights its potential for therapy and short-term prophylaxis of various poxvirus infections (Andrei & Snoeck, 2010).

Antiviral Activity and Pharmacokinetics

Studies have focused on the antiviral activities and pharmacokinetics of cidofovir. Its potent antiviral properties against cytomegalovirus and other herpesviruses have been highlighted, alongside the need for cautious use due to potential nephrotoxicity (Lalezari et al., 1995).

Treatment of Eye Infections

Cidofovir has been evaluated for its efficacy against adenovirus type 5 in a New Zealand rabbit ocular model, demonstrating its potential for treating adenovirus infection (de Oliveira et al., 1996).

Safety And Hazards

Cidofovir dihydrate is classified as a substance that may cause genetic defects, may cause cancer, may damage fertility or the unborn child, and may cause damage to organs . It is toxic if swallowed and causes skin irritation . Protective measures such as wearing protective gloves and avoiding breathing dust, gas, or vapors are recommended .

Eigenschaften

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N3O6P.2H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);2*1H2/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKARFMSZDBYQF-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041002
Record name Cidofovir dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cidofovir dihydrate

CAS RN

149394-66-1
Record name Cidofovir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149394661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cidofovir dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIDOFOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL713Q00N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cidofovir dihydrate
Reactant of Route 2
Cidofovir dihydrate
Reactant of Route 3
Cidofovir dihydrate
Reactant of Route 4
Cidofovir dihydrate
Reactant of Route 5
Cidofovir dihydrate
Reactant of Route 6
Cidofovir dihydrate

Citations

For This Compound
22
Citations
DA Jabs - Archives of ophthalmology, 1997 - jamanetwork.com
… Iritis and hypotony after treatment withintravenous cidofovir dihydrate for cytomegalovirus retinitis. Arch Ophthalmol. Saran BR, Maguire AM, Nichols C, et al. …
Number of citations: 5 jamanetwork.com
JWB Bainbridge, J Raina, SM Shah, J Ainsworth… - Eye, 1999 - nature.com
Purpose To describe the frequency of anterior uveitis and ocular hypotony in cidofovir-treated patients with acquired immune deficiency syndrome (AIDS)-related cytomegalovirus (CMV…
Number of citations: 41 www.nature.com
E Aspe, RH Guy, WA Lee, JA Kennedy, GC Visor… - Journal of …, 1995 - Elsevier
… Materials-Cidofovir dihydrate was synthesized by Gilead Sciences (Foster City, CA) and [3H]cidofovir (20.4 Ciimmol, 1.0 mCiimL) was obtained from Moravek Biochemicals Inc. (Brea, …
Number of citations: 16 www.sciencedirect.com
JL Davis, I Taskintuna, WR Freeman… - Archives of …, 1997 - jamanetwork.com
… intraocular inflammation due to treatment with intravenous cidofovir dihydrate for cy- … of all treated patients who were free of iritis after a specific number of doses of cidofovir dihydrate. …
Number of citations: 158 jamanetwork.com
ATC Vet—QJ05AB15 - drugfuture.com
Atazanavir is contra-indicated in patients with severe hepatic impairment and when given with ritonavir is also contra-indicated in more moderate hepatic impairment. It should be used …
Number of citations: 0 www.drugfuture.com
WB Wan, JR Beadle, C Hartline, ER Kern… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… Cyclic cidofovir dihydrate was provided by Gilead Sciences, Inc. (Foster City, Calif.). Bromoalkanes and bromoalkoxyalkanes were either commercially available or synthesized from the …
Number of citations: 94 journals.asm.org
SM Pransky, AE Magit, DB Kearns… - … –Head & Neck …, 1999 - jamanetwork.com
… Its mechanism of action is through the active intracellular metabolite cidofovir dihydrate, which inhibits cytomegalovirus DNA polymerase. It does not require intracellular activation by …
Number of citations: 165 jamanetwork.com
MA Soma, DM Albert - Current opinion in otolaryngology & head …, 2008 - journals.lww.com
… The antiviral effect lasts for several days to weeks due to the long intracellular half life of the active metabolite cidofovir dihydrate. This allows for infrequent dosing every 1–2 weeks. …
Number of citations: 36 journals.lww.com
J Raina, JWB Bainbridge, SM Shah - Eye, 2000 - nature.com
… Cidofovir dihydrate (1-[ (S}-3hydrox{phosphonomethoxy}propyl]cytosine dihydrate, or HPMPC) is an acyclic nucleotide with anti-CMV activity. Both intravenous and intravitreal injection …
Number of citations: 12 www.nature.com
HS Choi, CI Cho, K Song, NH Kim - Nihon Kikan Shokudoka Gakkai …, 2009 - jstage.jst.go.jp
… The antiviral effect lasts for several days to weeks due to the long intracellular half life of the active metabolite cidofovir dihydrate. This allows for infrequent dosing every 1─2 weeks. …
Number of citations: 4 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.